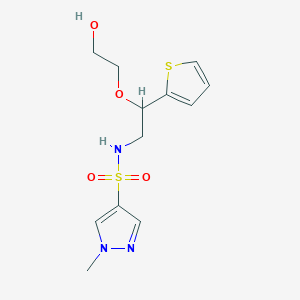

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S2/c1-15-9-10(7-13-15)21(17,18)14-8-11(19-5-4-16)12-3-2-6-20-12/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSBARBLBCUYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Molecular Weight : 293.35 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO and water |

| Melting Point | Not specified |

| Log P | Not determined |

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Studies indicate that the compound may exhibit selective COX-2 inhibition, leading to reduced inflammation and pain relief .

- Antimicrobial Properties : Research has shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The sulfonamide moiety may contribute to this effect by interfering with bacterial folate synthesis .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators .

Anti-inflammatory Studies

In a study evaluating the anti-inflammatory effects of similar pyrazole derivatives, compounds were tested using the carrageenan-induced rat paw edema model. Results showed significant reductions in edema compared to control groups, indicating strong anti-inflammatory properties .

Antimicrobial Activity

A series of synthesized pyrazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated effective inhibition at low concentrations, supporting the potential use of these compounds in treating bacterial infections .

Anticancer Evaluation

In vitro studies on cancer cell lines revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Additionally, it was found to inhibit proliferation in several cancer types, including breast and lung cancer cells .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the biological activity of this compound, a comparison with other pyrazole derivatives is presented below:

| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Effective | High |

| Phenylbutazone | High | Moderate | Low |

| Aminopyrine | High | Low | Moderate |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally or functionally related sulfonamides and thiophene-containing derivatives:

Key Differences and Implications

Bioactivity: The target compound lacks direct bioactivity data but shares structural motifs with antibacterial quinolones (e.g., thiophene and sulfonamide groups) . N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones exhibit potent antibacterial activity due to bromothiophene’s electron-withdrawing effects, enhancing target binding .

Solubility and Pharmacokinetics: The 2-hydroxyethoxy group in the target compound likely improves water solubility compared to non-polar analogues like N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride, which requires hydrochloride salt formation for solubility . Thiophene-containing compounds generally exhibit moderate lipophilicity, aiding membrane penetration .

Synthetic Accessibility: The target compound’s synthesis may involve multi-step reactions similar to those in (e.g., carbamate intermediates and LCMS-guided purification) . By contrast, simpler analogues like N-[2-(2-aminoethoxy)phenyl]acetamide are synthesized via direct amidation, reducing complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.